BenchChemオンラインストアへようこそ!

Lilly 51641

MAO-A Selectivity MAO-B Inhibition Substrate Specificity

Lilly 51641 is a selective, irreversible MAO-A inhibitor with a unique pharmacological fingerprint—distinct tyramine potentiation threshold (64% MAO-A inhibition), pronounced brain epinephrine elevation (350-500%), and efficacy in ethanol preference models—that cannot be replicated by clorgyline or pargyline. Ideal for isolating serotonin/norepinephrine metabolism without confounding MAO-B inhibition. Ensure experimental fidelity by choosing this specific probe.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 5388-85-2
Cat. No. B1675393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLilly 51641
CAS5388-85-2
SynonymsLilly 51641
Lilly 51641monohydrochloride
Lilly-51641
LY 51641
N-((beta-chlorophenoxy)ethyl)cyclopropylamine
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CC1NCCOC2=CC=CC=C2Cl
InChIInChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2
InChIKeyMUWKAPGYHBLRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lilly 51641 (CAS 5388-85-2): Procurement-Grade Selective MAO-A Inhibitor for Differentiated Neurochemical Research


Lilly 51641, chemically designated as N-[2-(o-chlorophenoxy)ethyl]cyclopropylamine, is a selective, irreversible inhibitor of monoamine oxidase type A (MAO-A) [1]. It is distinguished from non-selective MAO inhibitors by its preferential inhibition of the enzyme isoform responsible for serotonin and norepinephrine catabolism, a property that underpins its specific utility in neuropsychiatric research models [2]. The compound is typically supplied as a hydrochloride salt for enhanced stability and solubility, and its mechanism involves covalent modification of the MAO-A active site [3].

Why Lilly 51641 Cannot Be Substituted with Other MAO Inhibitors in Critical Research Models


The interchangeability of MAO inhibitors is a common procurement misconception. Lilly 51641 exhibits a unique pharmacological fingerprint—defined by its subtype selectivity ratio, substrate-specific inhibition kinetics, and distinct neurochemical efflux profile—that cannot be replicated by even closely related analogs like clorgyline (M&B 9302) or pargyline [1]. Substituting Lilly 51641 with a non-selective or MAO-B-preferring inhibitor risks altering experimental outcomes, particularly in studies of epinephrine dynamics, serotonin metabolism, or tyramine potentiation thresholds [2]. The quantitative differentiators presented below are essential for maintaining experimental fidelity.

Quantitative Differentiators: Head-to-Head Evidence for Procuring Lilly 51641


MAO-A vs. MAO-B Selectivity Ratio: A Direct Comparison with Clorgyline

Lilly 51641 demonstrates a distinct selectivity profile compared to clorgyline, a common alternative MAO-A inhibitor. In rat brain mitochondrial preparations, Lilly 51641 completely spared MAO-B activity at concentrations that fully inhibited MAO-A, whereas clorgyline exhibited a narrower selectivity window with measurable MAO-B inhibition at higher doses [1]. This difference is critical for studies requiring isolated MAO-A inhibition without confounding MAO-B engagement.

MAO-A Selectivity MAO-B Inhibition Substrate Specificity

In Vitro Potency Against 5-HT Oxidation: A Direct Comparison with M&B 9302

In a head-to-head comparison using rat brain mitochondrial MAO, the concentration of Lilly 51641 required to inhibit 50% of 5-HT oxidation was 2.5 × 10⁻⁷ M, whereas the analog M&B 9302 (clorgyline) was approximately 18-fold more potent with an IC50 of 1.4 × 10⁻⁸ M [1]. This lower potency of Lilly 51641 is advantageous in studies where partial, titratable MAO-A inhibition is desired, rather than the near-complete blockade achieved with low doses of clorgyline.

IC50 5-HT Oxidation MAO-A Inhibition

Brain Epinephrine Accumulation: A Direct Comparison with Pargyline

Chronic administration of Lilly 51641 in rats resulted in a 350-500% increase in brain epinephrine concentrations, an effect significantly more pronounced than that observed with the non-selective MAO inhibitor pargyline [1]. This differential accumulation was specific to epinephrine, with lesser effects on norepinephrine, dopamine, and serotonin, highlighting Lilly 51641's unique in vivo pharmacological signature.

Neurochemistry Epinephrine In Vivo Efficacy

Tyramine Potentiation Threshold: A Direct Comparison with Clorgyline

In the rat isolated vas deferens, potentiation of tyramine responses occurred at 64% inhibition of MAO type A for Lilly 51641, compared to 91% inhibition required for clorgyline to elicit similar potentiation [1]. This indicates that Lilly 51641 has a lower threshold for functional potentiation of tyramine, a key consideration in studies modeling amine-induced cardiovascular effects.

Tyramine Potentiation MAO-A Inhibition Functional Assay

Noradrenaline Dose-Response Linearity: A Cross-Study Comparison with Other MAO Inhibitors

In a comparative study of six MAO inhibitors, only Lilly 51641 and phenelzine demonstrated a linear relationship between dose and brain noradrenaline (NA) levels [1]. Other inhibitors, including the selective MAO-B inhibitor E-250 and the substrate-selective NSD 2023, did not produce a consistent, dose-proportional increase in NA. This linearity is a desirable property for quantitative pharmacology studies.

Noradrenaline Dose-Response MAO Inhibitor

Ethanol Preference Reduction: A Direct Comparison with Nialamide

In a behavioral model of ethanol preference in C57BL/6J mice, both Lilly 51641 and pargyline significantly reduced voluntary ethanol consumption, whereas nialamide—despite achieving >90% MAO inhibition—had no effect [1]. This outcome suggests that the mechanism of ethanol preference reduction is not solely dependent on MAO inhibition but may involve additional, compound-specific effects, potentially related to acetaldehyde accumulation.

Behavioral Pharmacology Ethanol Preference MAO-A

Optimized Application Scenarios for Lilly 51641 in Scientific Research


Dissecting MAO-A-Specific Neurochemical Pathways

Leveraging its superior selectivity for MAO-A over MAO-B (as quantified by the sparing of 14C-phenylethylamine oxidation at effective MAO-A inhibitory concentrations [1]), Lilly 51641 is the optimal tool for researchers isolating the role of MAO-A in serotonin, norepinephrine, and epinephrine metabolism. This application is particularly relevant in studies of depression, anxiety, and circadian rhythm regulation, where confounding MAO-B inhibition is undesirable.

Modeling the 'Cheese Effect' and Tyramine Interactions

Given its distinct threshold for tyramine potentiation (64% MAO-A inhibition compared to clorgyline's 91% [1]), Lilly 51641 provides a unique pharmacological probe for investigating the mechanisms underlying dietary tyramine-induced hypertensive crises. This model is essential for evaluating the cardiovascular safety profile of novel MAO inhibitors and for understanding the interplay between MAO-A inhibition and sympathetic amine handling.

Investigating Epinephrine's Role in MAO-A-Mediated Behavior

The pronounced and selective elevation of brain epinephrine following Lilly 51641 administration (350-500% increase [1]) makes it the compound of choice for studies focused on epinephrine's contribution to MAO-A-related behavioral and neurochemical outcomes. This is particularly valuable in research models of stress, arousal, and cognitive function, where epinephrine dynamics are hypothesized to play a key role.

Behavioral Pharmacology of Alcohol Preference

Lilly 51641's unique efficacy in reducing ethanol preference in rodent models, in contrast to other MAO inhibitors like nialamide [1], positions it as a critical research tool for exploring the neurochemical substrates of alcohol consumption. This application extends to investigations of acetaldehyde's role in aversion and the potential therapeutic targeting of MAO-A for alcohol use disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lilly 51641

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.